Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate
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Overview
Description
Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrido[3,4-E]pyrimidines.
Preparation Methods
The synthesis of Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrazole derivative with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the progression of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar structural features and biological activities but may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which can influence its binding affinity and biological activity .
Properties
Molecular Formula |
C22H16N4O4 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 11-(furan-2-ylmethyl)-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C22H16N4O4/c1-29-22(28)18-13-25(12-15-8-5-9-30-15)21(27)17-10-23-20-16(11-24-26(20)19(17)18)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 |
InChI Key |
IEBDZSYBBCHDHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=C1N3C(=C(C=N3)C4=CC=CC=C4)N=C2)CC5=CC=CO5 |
Origin of Product |
United States |
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